N~2~-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a bromophenyl group, an imidazole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and imidazole intermediates, followed by their coupling with glycinamide under specific conditions. Common reagents used in these reactions include brominating agents, coupling reagents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or the imidazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N~2~-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the bromophenyl and phenylsulfonyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine analogs. This can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C20H21BrN4O3S |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C20H21BrN4O3S/c21-17-6-4-7-18(14-17)25(29(27,28)19-8-2-1-3-9-19)15-20(26)23-10-5-12-24-13-11-22-16-24/h1-4,6-9,11,13-14,16H,5,10,12,15H2,(H,23,26) |
InChI Key |
XPVZAXAHZJNYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCN2C=CN=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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